molecular formula C12H10FSi B3045010 Fluoro(diphenyl)silane CAS No. 1013-91-8

Fluoro(diphenyl)silane

Cat. No.: B3045010
CAS No.: 1013-91-8
M. Wt: 201.29 g/mol
InChI Key: XYUYNCPIUPPUQF-UHFFFAOYSA-N
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Description

Fluoro(diphenyl)silane is an organosilicon compound with the molecular formula C₁₂H₁₁FSi. It is characterized by the presence of a silicon atom bonded to two phenyl groups and one fluorine atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoro(diphenyl)silane can be synthesized through the reaction of diphenylsilane with a fluorinating agent. One common method involves the use of hydrogen fluoride or a fluoride salt in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the fluorine atom replacing a hydrogen atom on the silicon center.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. For instance, the reaction of diphenylsilane with a fluorinating agent such as tetra-n-butylammonium fluoride (TBAT) can be employed. This method offers improved selectivity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Fluoro(diphenyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of catalysts.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium or nickel are often used in reduction reactions.

    Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Fluoro(diphenyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which fluoro(diphenyl)silane exerts its effects involves the interaction of the silicon center with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it a versatile intermediate in many reactions. The presence of the fluorine atom enhances the compound’s reactivity and selectivity in certain transformations .

Comparison with Similar Compounds

    Diphenylsilane: Lacks the fluorine atom, making it less reactive in certain contexts.

    Triphenylsilane: Contains an additional phenyl group, altering its reactivity and applications.

    Phenylsilane: Contains only one phenyl group, resulting in different chemical behavior.

Uniqueness: Fluoro(diphenyl)silane is unique due to the presence of the fluorine atom, which imparts distinct reactivity and selectivity compared to its analogs. This makes it particularly valuable in specific synthetic applications where such properties are desired .

Properties

InChI

InChI=1S/C12H10FSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUYNCPIUPPUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70780069
Record name Fluoro(diphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70780069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-91-8
Record name Fluoro(diphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70780069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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